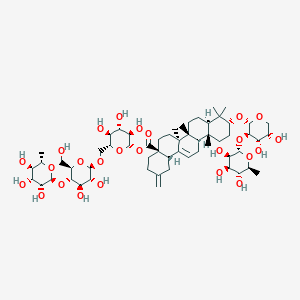

Ciwujianoside B

Beschreibung

Eigenschaften

Molekularformel |

C58H92O25 |

|---|---|

Molekulargewicht |

1189.3 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |

InChI-Schlüssel |

UPROOJBJZLZCGS-VVAQWOIISA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin and Technical Profile of Ciwujianoside B: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside B is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the origin, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from its primary botanical source, Eleutherococcus senticosus, and presents quantitative data to inform research and development efforts. Furthermore, this document elucidates the current understanding of its biosynthesis and its interaction with key signaling pathways, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Botanical Origin and Distribution

This compound is primarily isolated from the leaves of Eleutherococcus senticosus, a species of small, woody shrub belonging to the Araliaceae family.[1][2] This plant is native to Northeastern Asia, including regions of China, Japan, and Russia.[3] Commonly known as Siberian ginseng or Ciwujia, E. senticosus has a long history of use in traditional Chinese medicine.[3][4] While the leaves are a significant source of this compound, other ciwujianosides and bioactive compounds, known as eleutherosides, are found in the roots and rhizomes. Research has also reported the presence of this compound in Stauntonia chinensis.

Chemical Structure

This compound is a complex triterpenoid saponin. Its structure consists of a triterpenoid aglycone backbone glycosidically linked to multiple sugar moieties. The comprehensive chemical characterization of this compound and other related saponins has been achieved through various analytical techniques, including Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Biosynthesis of Triterpenoid Saponins in Eleutherococcus senticosus

The biosynthesis of triterpenoid saponins, including this compound, in E. senticosus follows the mevalonate pathway. This intricate process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid backbone. Key enzyme families, such as cytochrome P450 (CYP) and uridine diphosphate glycosyltransferase (UGT), are crucial in the later stages of saponin biosynthesis, responsible for the oxidation and glycosylation of the sapogenin core, which leads to the vast diversity of saponins found in this plant.

Figure 1. General biosynthetic pathway of triterpenoid saponins in E. senticosus.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of this compound from the leaves of E. senticosus, based on common methodologies for saponin extraction.

-

Preparation of Plant Material : Dried leaves of E. senticosus are pulverized into a fine powder (approximately 40 mesh).

-

Extraction : The powdered leaves are extracted with 70% ethanol under reflux for 2 hours. This process is typically repeated three times to ensure maximum yield.

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Fractionation : The crude extract is suspended in water and then partitioned successively with petroleum ether and water-saturated n-butanol. The saponins, including this compound, are enriched in the n-butanol fraction.

-

Chromatographic Purification : The n-butanol extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol. Further purification is achieved using reversed-phase column chromatography (e.g., ODS) with a methanol-water gradient to yield purified this compound.

Figure 2. Experimental workflow for the extraction and isolation of this compound.

Quantitative Analysis by HPLC

A high-performance liquid chromatography (HPLC) method can be employed for the quantitative analysis of this compound.

-

Chromatographic System : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution system of acetonitrile and water.

-

Detection : UV detection at a wavelength determined by the maximal absorbance of this compound.

-

Quantification : A calibration curve is generated using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Quantitative Data

The content of this compound in the leaves of Eleutherococcus senticosus can vary depending on factors such as the geographical location, harvest time, and processing methods. The following table summarizes representative quantitative data from the literature.

| Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Leaves | This compound | 0.5 | |

| Leaves | Ciwujianoside C4 | 0.4 | |

| Leaves | Ciwujianoside C1 | 0.3 | |

| Leaves | Ciwujianoside C3 | 0.3 |

Pharmacological Activity and Signaling Pathways

This compound has demonstrated a range of pharmacological activities, with its radioprotective effects being of particular interest. Studies have shown that it can mitigate radiation-induced damage to the hematopoietic system. This protective effect is associated with its ability to modulate the cell cycle, reduce DNA damage, and influence the expression of proteins involved in apoptosis, specifically by down-regulating the Bax/Bcl-2 ratio.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This pathway is initiated by various cellular stresses, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins cause the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, which ultimately activates caspases and leads to programmed cell death. Anti-apoptotic proteins, such as Bcl-2, inhibit this process. The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate. By down-regulating the Bax/Bcl-2 ratio, this compound shifts the balance towards cell survival, thereby protecting cells from radiation-induced apoptosis.

Figure 3. Proposed signaling pathway of this compound's anti-apoptotic effect.

Conclusion

This compound, a triterpenoid saponin originating from Eleutherococcus senticosus, presents a promising lead compound for further pharmacological investigation. This guide has provided a comprehensive overview of its botanical source, chemical nature, and methods for its isolation and quantification. The elucidation of its biosynthetic pathway and its interaction with the Bcl-2 signaling pathway offers a foundation for future research into its therapeutic potential, particularly in the context of radioprotection and other conditions where the modulation of apoptosis is beneficial. The detailed protocols and quantitative data herein are intended to facilitate the work of researchers and scientists in advancing our understanding and application of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Extraction, Purification, Structural Characteristics and Biological Activities of Eleutherococcus senticosus Polysaccharides: A Promising Medicinal and Edible Resource With Development Value - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ciwujianoside B from Eleutherococcus senticosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus, also known as Siberian Ginseng, is a plant with a long history of use in traditional medicine, valued for its adaptogenic properties. The pharmacological potential of this plant is attributed to a diverse array of bioactive compounds. Among these, the triterpenoid saponin Ciwujianoside B has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from E. senticosus, presenting quantitative data, detailed experimental protocols, and a review of its potential biological signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data related to the isolation and analytical quantification of this compound from Eleutherococcus senticosus.

Table 1: Yield of this compound from Eleutherococcus senticosus Leaves

| Starting Material | Extraction Method | Purification Method | Final Yield of this compound | Reference |

| 5.0 kg dried leaves | 70% Ethanol Reflux | Column Chromatography (ODS, C18) & Recrystallization | 9.89 mg | [1] |

Table 2: UPLC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) |

| Mobile Phase A | Acetonitrile with 0.1% formic acid |

| Mobile Phase B | Water with 0.1% formic acid |

| Gradient Elution | 0–0.5 min, 2%–30% A; 0.5–1 min, 30%–40% A; 1–1.5 min, 40%–55% A; 1.5–3.5 min, 55%–75% A; 3.5–4.5 min, 75%–98% A; 4.5–5.0 min, 98%–98% A |

| Flow Rate | 0.4 ml/min |

| Injection Volume | 2 µL |

| Column Temperature | 35°C |

| Mass Spectrometry Conditions | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | -4500 V |

| Temperature (TEM) | 550°C |

| Curtain Gas | 10 psi |

| Ion Source Gas 1 and 2 | 55 psi |

Experimental Protocols

I. Extraction and Isolation of this compound from E. senticosus Leaves

This protocol is based on the methodology described by a comprehensive analysis of E. senticosus leaves.[1]

1. Plant Material Preparation:

-

5.0 kg of dried leaves of Eleutherococcus senticosus are pulverized into a powder (approximately 40 mesh).

2. Extraction:

-

The powdered leaves are extracted with 70% ethanol under reflux for 2 hours. This process is repeated three times.

-

The ethanol is recovered from the combined extracts under reduced pressure to yield a concentrated extract.

3. Fractionation:

-

The concentrated extract is suspended in water and then successively partitioned with petroleum ether and water-saturated n-butanol.

-

The n-butanol extract, which contains the saponins, is collected for further purification.

4. Column Chromatography:

-

The n-butanol extract is subjected to column chromatography on an octadecyl-silylated (ODS) silica gel column.

-

The column is eluted with a gradient of methanol in water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

5. Purification:

-

Fractions containing this compound are further purified by repeated chromatography on a C18 column.

-

Final purification is achieved through recrystallization to yield pure this compound (9.89 mg).[1]

II. Quantitative Analysis by UPLC-MS/MS

The following protocol outlines the quantitative analysis of this compound in E. senticosus samples.[1]

1. Standard Solution Preparation:

-

A stock solution of purified this compound is prepared in methanol.

-

A series of standard solutions are prepared by diluting the stock solution with methanol to create a calibration curve.

2. Sample Preparation:

-

1.0 g of powdered E. senticosus leaf sample is accurately weighed.

-

The sample is suspended in 20 ml of methanol and ultrasonically extracted for 30 minutes (40 kHz, 500 W). This is repeated twice.

-

The combined filtrate is evaporated to dryness.

-

The residue is redissolved in 5 ml of methanol and filtered through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Analysis:

-

The analysis is performed using the parameters detailed in Table 2.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Hypothesized Signaling Pathway for this compound's Anti-inflammatory Action

While direct studies on the signaling pathways of this compound are limited, research on related ciwujianosides and other triterpenoid saponins suggests a potential mechanism of action involving the inhibition of pro-inflammatory pathways. The following diagram illustrates a hypothesized pathway based on the known effects of similar compounds, such as the inhibition of the TLR4 signaling pathway and subsequent suppression of NF-κB and MAPKs.[2]

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

The isolation and purification of this compound from Eleutherococcus senticosus can be achieved through a systematic process of extraction and chromatographic separation. The analytical methods outlined provide a robust framework for the quantification of this compound in plant materials and extracts. While the precise molecular mechanisms of this compound are still under investigation, evidence from related compounds suggests that its biological activities, particularly its anti-inflammatory effects, may be mediated through the modulation of key signaling pathways such as NF-κB and MAPKs. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound for the development of novel pharmaceuticals.

References

- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Ciwujianoside B.

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ciwujianoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent triterpenoid saponin isolated from Acanthopanax senticosus, has garnered significant interest for its potential pharmacological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for structure-activity relationship studies, synthetic efforts, and overall drug development. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and stereochemical aspects of this compound, supported by available spectroscopic data and established experimental protocols for its isolation and characterization. While the planar structure is well-documented, the absolute configuration of all stereogenic centers remains an area requiring further definitive research.

Chemical Structure Elucidation

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1. Molecular Formula and Mass Spectrometry

The molecular formula for this compound has been determined as C₅₈H₉₂O₂₅ [1]. This composition corresponds to a molecular weight of approximately 1189.3 g/mol [1]. High-resolution mass spectrometry (HRMS) is a key technique used to confirm the elemental composition with high accuracy.

1.2. Aglycone and Sugar Moieties

The structure of this compound consists of a pentacyclic triterpenoid aglycone linked to several sugar units. Through acid hydrolysis and subsequent chromatographic and spectroscopic analysis of the resulting monosaccharides, the sugar components can be identified. The aglycone is a derivative of oleanane, a common scaffold for triterpenoids.

1.3. Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton, the types and connectivity of protons, and the nature and linkage of the sugar residues.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| ... | ... | ... |

| 28 | 175.5 | - |

| 29 | 107.1 | 4.66, 4.72 (br. s) |

| 30 | ... | ... |

| Sugar Moieties | ||

| Rha-1 | 104.6 | 4.89 (d, J=4.2) |

| Glc-1 | 101.5 | 5.41 (d, J=7.0) |

| Ara-1 | 95.5 | 6.19 (d, J=7.2) |

| Rha'-1 | 104.6 | 4.89 (d, J=7.1) |

| Glc'-1 | 102.4 | 5.84 (br. s) |

| ... | ... | ... |

| Note: This table is a representative summary based on literature data. The complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivities. |

Stereochemistry

The stereochemistry of this compound is a complex aspect of its structure due to the presence of numerous chiral centers in both the aglycone and the sugar moieties[2]. The precise spatial arrangement of substituents at these centers is crucial for its biological activity.

2.1. Defined and Undefined Stereocenters

While the planar structure of this compound is established, public databases like PubChem indicate that the 3D conformer generation is disallowed due to "too many undefined stereo centers"[1]. This highlights a significant gap in the complete structural elucidation of this molecule. The relative and absolute configurations of many of the stereogenic centers have not been definitively reported in readily accessible literature.

2.2. Methods for Stereochemical Determination

The full stereochemical assignment of this compound would require a combination of advanced analytical techniques:

-

2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the aglycone and the glycosidic linkages[3].

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a molecule. However, it requires the successful growth of a high-quality single crystal, which can be challenging for complex natural products.

-

Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration by comparing experimental spectra with quantum chemical calculations.

-

Chemical Correlation: Derivatization of the molecule or its hydrolysis products to compounds with known stereochemistry can also be a powerful tool for assigning absolute configurations.

The following diagram illustrates a general workflow for the determination of the absolute configuration of a complex natural product.

Caption: A generalized workflow for the isolation and complete structural elucidation, including stereochemistry, of a complex natural product like this compound.

Experimental Protocols

The isolation and structural characterization of this compound involve a multi-step process. The following is a generalized protocol based on methods reported for saponins from Acanthopanax senticosus.

3.1. Extraction and Isolation

-

Plant Material: Dried and powdered leaves of Acanthopanax senticosus are used as the starting material.

-

Extraction: The plant material is typically extracted with a polar solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for the purification of individual saponins.

-

Column Chromatography: Initial separation is often performed on a silica gel or Diaion HP-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase (e.g., C18) preparative HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

The following diagram outlines the typical isolation procedure for this compound.

References

The intricate Biosynthesis of Ciwujianoside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ciwujianoside B, a prominent oleanane-type triterpenoid saponin found in plants such as Eleutherococcus senticosus (Siberian ginseng). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, relevant quantitative data, and detailed experimental protocols to facilitate further investigation and potential biotechnological applications.

Introduction to this compound

This compound is a complex glycoside of the triterpenoid oleanolic acid. Triterpenoid saponins are a diverse class of natural products with a wide range of pharmacological activities. The biosynthesis of these molecules is a multi-step process involving a series of specialized enzymes. Understanding this pathway is crucial for the metabolic engineering of plants or microbial systems for enhanced production of these valuable compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponin synthesis, which can be divided into three main stages: cyclization of the precursor 2,3-oxidosqualene, oxidation of the resulting triterpene skeleton, and subsequent glycosylation. While the complete enzymatic sequence for this compound is still under investigation, a putative pathway has been constructed based on studies of saponin biosynthesis in Eleutherococcus senticosus and other plants.

The initial steps of the pathway leading to the triterpene backbone are well-established and occur via the mevalonate (MVA) pathway in the cytoplasm.

Formation of the Triterpene Skeleton

The biosynthesis begins with the cyclization of 2,3-oxidosqualene. In E. senticosus, the key enzyme responsible for producing the oleanane skeleton is β-amyrin synthase (bAS). Transcriptomic studies have identified candidate genes for this enzyme in E. senticosus.[1]

Oxidation of the Triterpene Backbone

Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl and carboxyl groups at specific positions on the triterpene skeleton, leading to the formation of the aglycone, oleanolic acid. Transcriptome analysis of E. senticosus has revealed several candidate CYP genes that may be involved in this process.[1][2]

Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the oleanolic acid backbone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). The complex sugar chains of this compound suggest the involvement of multiple UGTs with specific substrate and site specificities. Several UGT candidate genes have been identified from the transcriptome of E. senticosus.[1][3]

Quantitative Data on this compound and Related Compounds

Quantitative analysis of this compound and other saponins in E. senticosus provides valuable information for understanding the regulation of the biosynthetic pathway and for developing strategies for enhanced production.

| Compound | Plant Part | Concentration | Reference |

| This compound | Leaf | up to 500 ppm | |

| Ciwujianoside C3 | Leaf | 1859.6-fold higher in high eleutheroside B plants | |

| Ciwujianoside D1 | Leaf | Higher accumulation in high eleutheroside B plants |

| Compound | Biological Activity | IC50 Value | Reference |

| Silphioside F | Pancreatic lipase inhibition | 0.22 mM | |

| Copteroside B | Pancreatic lipase inhibition | 0.25 mM | |

| Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester | Pancreatic lipase inhibition | 0.26 mM | |

| Gypsogenin 3-O-beta-D-glucuronopyranoside | Pancreatic lipase inhibition | 0.29 mM |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Protocol:

-

RNA Extraction: Total RNA is extracted from various tissues of E. senticosus (e.g., leaves, roots, stems) using a commercial plant RNA extraction kit or a CTAB-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Preparation and Sequencing: High-quality RNA is used for the construction of cDNA libraries. The libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Transcriptome Assembly and Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to generate a reference transcriptome. The assembled transcripts are functionally annotated by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are also performed to classify the functions of the transcripts.

-

Candidate Gene Selection: Transcripts encoding putative oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) are identified based on the annotation results.

Functional Characterization of Candidate Enzymes via Heterologous Expression

Protocol for Heterologous Expression in Nicotiana benthamiana (Transient Expression):

-

Gene Cloning: The full-length open reading frames of candidate genes are amplified by PCR and cloned into a plant expression vector.

-

Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: The transformed Agrobacterium cultures are infiltrated into the leaves of N. benthamiana. For pathway reconstruction, multiple Agrobacterium strains harboring different enzyme-encoding constructs can be co-infiltrated.

-

Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissues are harvested, and the metabolites are extracted. The extracts are then analyzed by GC-MS or LC-MS to identify the products of the enzymatic reactions.

In Vitro Enzyme Assays

Oxidosqualene Cyclase (OSC) Assay:

-

Enzyme Preparation: The candidate OSC is expressed in a suitable system (e.g., yeast microsomes) and purified.

-

Reaction Mixture: The reaction mixture contains the purified enzyme, the substrate 2,3-oxidosqualene, and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed by GC-MS or TLC.

Cytochrome P450 (CYP) Assay:

-

Enzyme Preparation: The candidate CYP and its redox partner, NADPH-cytochrome P450 reductase (CPR), are co-expressed in a heterologous system (e.g., yeast microsomes).

-

Reaction Mixture: The reaction mixture contains the microsomes, the triterpene substrate (e.g., β-amyrin), NADPH, and a suitable buffer.

-

Incubation and Analysis: The reaction is incubated, and the products are extracted and analyzed by GC-MS or LC-MS.

UDP-Glycosyltransferase (UGT) Assay:

-

Enzyme Preparation: The candidate UGT is expressed as a recombinant protein in E. coli and purified.

-

Reaction Mixture: The reaction mixture contains the purified enzyme, the aglycone substrate (e.g., oleanolic acid), the sugar donor (e.g., UDP-glucose), and a suitable buffer.

-

Incubation and Analysis: The reaction is incubated, and the products are analyzed by HPLC or LC-MS. A common method to monitor the reaction is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.

Conclusion and Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound is a complex but achievable goal. The combination of transcriptomic analysis, heterologous expression, and in vitro enzyme assays provides a powerful toolkit for identifying and characterizing the enzymes involved. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this and other valuable triterpenoid saponins through metabolic engineering and synthetic biology approaches. Future research should focus on the experimental validation of the candidate genes identified in E. senticosus and the elucidation of the regulatory mechanisms that control the flux through this important biosynthetic pathway.

References

- 1. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging strategies for the identification of protein–metabolite interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ciwujianoside B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside B is a complex triterpenoid saponin isolated from plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian ginseng). This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological activities based on current scientific understanding. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a large and structurally intricate molecule. While some of its physical properties, such as a precise melting point and solubility in various solvents, are not extensively documented in publicly available literature, its fundamental chemical characteristics have been determined through spectroscopic and spectrometric analyses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₂O₂₅ | PubChem[1] |

| Molecular Weight | 1189.3 g/mol | PubChem[1] |

| Appearance | White powder (after purification) | Inferred |

| Melting Point | Not reported in the searched literature. | - |

| Solubility | Not explicitly reported. Likely soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water. | Inferred |

Spectroscopic Data

The structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H-NMR (600 MHz, C₅D₅N): The proton NMR spectrum reveals characteristic signals for five angular methyl groups, two olefinic protons, and five anomeric protons, indicating the presence of a pentacyclic triterpenoid aglycone and five sugar moieties.[2]

-

¹³C-NMR (150 MHz, C₅D₅N): The carbon NMR spectrum shows five anomeric carbon signals, confirming the presence of five sugar units. It also displays signals corresponding to the triterpenoid core, including two double-bond carbons and a carboxyl carbon.[2]

-

Mass Spectrometry (UPLC-MS²): High-resolution mass spectrometry has been used to determine the elemental composition and fragmentation pattern of this compound. The [M-H]⁻ ion is observed at m/z 1187.5889.[2]

-

Infrared (IR) Spectroscopy: Specific FT-IR spectral data for this compound is not available in the searched literature. However, a typical IR spectrum would be expected to show broad absorption bands corresponding to hydroxyl (O-H) groups from the numerous sugar and aglycone moieties, C-H stretching vibrations, and C=O stretching from the carboxyl group.

Experimental Protocols

Extraction and Isolation of this compound from Acanthopanax senticosus

This protocol describes a method for the extraction and purification of this compound from the leaves of Acanthopanax senticosus.

a. Extraction:

-

Air-dried and powdered leaves of A. senticosus (3 kg) are subjected to reflux extraction with 30 L of 70% ethanol for 3 hours.

-

The extraction process is repeated three times.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

b. Chromatographic Purification:

-

The concentrated extract is applied to an AB-8 macroporous resin column.

-

The column is eluted sequentially with water, 30% ethanol, 60% ethanol, and 95% ethanol. The fraction eluted with 60% ethanol is collected.

-

This fraction is then subjected to silica gel column chromatography, eluting with a gradient of dichloromethane-methanol-water.

-

The resulting fractions are further purified by reversed-phase silica gel chromatography using a methanol-water gradient.

-

Finally, the fraction containing this compound is purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile/water mobile phase to yield purified this compound with a purity of >98%.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited in the available literature, studies on structurally related compounds, such as Ciwujianoside C3, provide insights into its potential pharmacological effects. The primary proposed activity is anti-inflammatory, with potential neuroprotective and anticancer effects also being areas of interest for future research.

Anti-inflammatory Activity

Based on studies of Ciwujianoside C3, it is hypothesized that this compound may exert anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), TLR4 activation triggers downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are measured using specific ELISA kits.

-

Western Blot Analysis: The expression and phosphorylation status of key signaling proteins, including IκBα, NF-κB p65, and MAPKs (ERK, JNK, p38), are analyzed by western blotting to elucidate the mechanism of action.

Neuroprotective Activity (Hypothesized)

Given the traditional use of Acanthopanax species for neurological conditions and the known neuroprotective effects of other triterpenoid saponins, this compound is a candidate for neuroprotective activity. Potential mechanisms could involve the inhibition of neuroinflammation and oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: SH-SY5Y human neuroblastoma cells or primary neuronal cultures are used.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents such as amyloid-beta (Aβ) peptides, hydrogen peroxide (H₂O₂), or glutamate.

-

Treatment: Cells are co-treated or pre-treated with this compound.

-

Cell Viability Assay (MTT Assay): The viability of neuronal cells is assessed using the MTT assay, which measures mitochondrial metabolic activity.

-

Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes are measured.

Anticancer Activity (Hypothesized)

Many natural saponins exhibit cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be investigated through its ability to induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: In Vitro Anticancer Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media.

-

Cytotoxicity Assay (MTT Assay): The cytotoxic effect of this compound on cancer cells is determined using the MTT assay to calculate the IC₅₀ value.

-

Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Western Blot Analysis: The expression of key apoptosis-related proteins, such as Bcl-2, Bax, and caspases, is analyzed by western blotting.

Conclusion

This compound is a complex natural product with significant potential for further pharmacological investigation. While its physical properties require more detailed experimental characterization, its chemical structure has been well-defined. Based on the activities of related compounds, this compound is a promising candidate for anti-inflammatory drug discovery, with potential applications in neuroprotection and cancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to validate its efficacy in preclinical models.

References

The Neuroprotective Mechanism of Ciwujianoside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside B is a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (also known as Acanthopanax senticosus or Siberian Ginseng).[1][2][3][4] This plant has a long history of use in traditional medicine for its adaptogenic properties, including enhancing physical and mental endurance.[1] Modern pharmacological studies have revealed that extracts from Eleutherococcus senticosus possess a range of beneficial activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While research on the specific neuronal effects of this compound is emerging, this guide synthesizes the current understanding and proposes likely mechanisms of action based on available data and the known properties of related compounds from its source. This document will delve into the core molecular pathways, present quantitative data from related studies, provide detailed experimental protocols, and visualize the proposed mechanisms.

Core Mechanisms of Action in Neuronal Cells

The neuroprotective effects of this compound are hypothesized to be multifactorial, primarily involving the attenuation of apoptosis, reduction of oxidative stress, and suppression of neuroinflammation.

Anti-Apoptotic Pathway

Direct evidence suggests that this compound plays a role in regulating apoptosis. A key study demonstrated that this compound down-regulates the ratio of Bax to Bcl-2 in bone marrow cells exposed to radiation. Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. A decreased Bax/Bcl-2 ratio is a hallmark of apoptosis inhibition and suggests a primary mechanism of cell protection.

Proposed Anti-Apoptotic Signaling Pathway of this compound

Caption: Proposed anti-apoptotic mechanism of this compound.

Antioxidant and Anti-inflammatory Pathways

While direct studies on this compound's antioxidant and anti-inflammatory effects in neurons are limited, strong evidence from related saponins from Acanthopanax senticosus (ASS) suggests these are highly probable mechanisms. ASS has been shown to exert neuroprotective effects by suppressing NF-κB-mediated inflammatory signaling and activating the Nrf2-dependent antioxidant pathway.

a) Nrf2/HO-1 Signaling Pathway (Antioxidant)

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Saponins from Acanthopanax senticosus have been shown to activate this pathway. It is plausible that this compound, as a saponin from this plant, also activates Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Proposed Nrf2/HO-1 Activation by this compound

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

b) NF-κB Signaling Pathway (Anti-inflammatory)

Neuroinflammation is a key contributor to neuronal damage. Saponins from Acanthopanax senticosus have been demonstrated to inhibit the NF-κB pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It is therefore likely that this compound exerts anti-inflammatory effects through a similar mechanism.

Proposed NF-κB Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

Direct quantitative data for this compound in neuronal cells is not yet available in the public domain. However, data from studies on related compounds and extracts from Acanthopanax senticosus provide a strong basis for expected outcomes.

Table 1: Expected Effects of Acanthopanax senticosus Saponins (ASS) on Neuronal Cells (In Vivo Alzheimer's Disease Model)

| Parameter | Treatment Group | Result |

| Behavioral | ||

| Escape Latency (Morris Water Maze) | ASS (50 mg/kg) | Significantly decreased vs. model group |

| Platform Crossings (Morris Water Maze) | ASS (50 mg/kg) | Significantly increased vs. model group |

| Biochemical (Hippocampus) | ||

| p-Tau Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

| DAPK1 Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

| NF-κB Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

| NLRP3 Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

| IL-1β Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

| TNF-α Protein Levels | ASS (50 mg/kg) | Significantly decreased vs. model group |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound in neuronal cells.

Neuronal Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells, the medium is switched to DMEM with 1% FBS and 10 µM retinoic acid for 5-7 days.

-

Induction of Neuronal Damage:

-

Oxidative Stress: Treat cells with 100-200 µM H₂O₂ for 24 hours.

-

Neuroinflammation: Treat cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

Excitotoxicity: Treat primary neurons with 100 µM glutamate for 24 hours.

-

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours before inducing damage.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat as described above.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

-

Western Blot Analysis for Protein Expression

-

Principle: Detects and quantifies specific proteins in a sample.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Protocol:

-

Treat cells in a 96-well black plate as described.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Collect the culture medium from treated cells.

-

Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

-

Experimental Workflow Visualization

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

Conclusion

This compound, a triterpenoid saponin from Eleutherococcus senticosus, presents a promising avenue for the development of neuroprotective therapeutics. Existing evidence strongly points to an anti-apoptotic mechanism of action through the regulation of the Bax/Bcl-2 ratio. Furthermore, based on the activities of related compounds from the same plant, it is highly probable that this compound also mitigates oxidative stress via the Nrf2/HO-1 pathway and reduces neuroinflammation by inhibiting the NF-κB signaling cascade. Further dedicated research following the protocols outlined in this guide is necessary to fully elucidate the intricate molecular mechanisms and to harness the full therapeutic potential of this compound in the context of neuronal health and disease.

References

- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential of Ciwujianoside B and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside B, a triterpenoid saponin isolated from plants of the Eleutherococcus genus, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its synthetic derivatives, with a focus on its anti-inflammatory, neuroprotective, and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory Activity

This compound and its related compounds have demonstrated notable anti-inflammatory effects. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for this compound are not extensively reported in the currently available literature, studies on analogous compounds provide valuable insights. For instance, a related compound, Ciwujianoside C3, has been shown to inhibit the production of pro-inflammatory mediators.

| Compound | Tested Activity | Experimental Model | Key Results (e.g., IC50) |

| Ciwujianoside C3 | Inhibition of Nitric Oxide (NO) production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependent inhibition observed at 10, 20, and 40 µM |

| Ciwujianoside C3 | Inhibition of Prostaglandin E2 (PGE2) production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10, 20, and 40 µM |

| Ciwujianoside C3 | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10, 20, and 40 µM |

| Ciwujianoside C3 | Inhibition of Interleukin-6 (IL-6) production | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10, 20, and 40 µM |

Signaling Pathways in Anti-inflammatory Action

Ciwujianoside C3 exerts its anti-inflammatory effects by suppressing the activation of NF-κB and the phosphorylation of MAPKs (ERK, JNK, and p38) in LPS-stimulated macrophages.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines.

Figure 1: Simplified signaling cascade of the anti-inflammatory action of Ciwujianoside C3.

Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with varying concentrations of the test compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration.

NO production in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve is generated using sodium nitrite to quantify the NO concentration.

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and IκBα, as well as NF-κB p65. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Activity

The potential of this compound and its derivatives to confer neuroprotection is an emerging area of research. While specific studies on this compound are limited, the known ability of related triterpenoid saponins to cross the blood-brain barrier suggests a plausible role in mitigating neurodegenerative processes.

Quantitative Data on Neuroprotective Activity

Currently, there is a lack of specific quantitative data (e.g., EC50 values) from in vitro or in vivo studies detailing the neuroprotective effects of this compound and its derivatives.

Putative Signaling Pathways in Neuroprotection

Based on the mechanisms of other neuroprotective natural compounds, potential pathways that this compound might modulate include antioxidant defense pathways (e.g., Nrf2/ARE) and anti-apoptotic pathways.

Figure 2: A hypothetical workflow for assessing the neuroprotective effects of this compound.

Experimental Protocols

Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are commonly used. Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, amyloid-beta (Aβ) for Alzheimer's disease models, or glutamate for excitotoxicity models. Cells are typically pre-treated with the test compound for a specific duration before the addition of the neurotoxin.

Neuronal viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure mitochondrial metabolic activity.

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3).

Anticancer Activity

The cytotoxic effects of triterpenoid saponins against various cancer cell lines have been documented, suggesting that this compound and its derivatives may also possess anticancer properties.

Quantitative Data on Anticancer Activity

Specific IC50 values for this compound against different cancer cell lines are not yet well-documented in publicly available literature.

Putative Signaling Pathways in Anticancer Action

Potential mechanisms of anticancer activity for triterpenoid saponins include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Figure 3: A generalized workflow for evaluating the anticancer activity of this compound and its derivatives.

Experimental Protocols

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are maintained in appropriate culture media and conditions.

The cytotoxicity of the compounds is determined using the MTT or MTS assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48-72 hours. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Cells treated with the test compounds are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry. Annexin V-positive cells are considered apoptotic.

Synthesis of this compound Derivatives

The synthesis of derivatives of natural products is a crucial step in drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. While the literature on the synthesis of this compound derivatives is currently limited, general strategies for modifying triterpenoid saponins can be applied. These typically involve targeting the hydroxyl groups on the sugar moieties or the functional groups on the aglycone core for chemical modifications such as esterification, etherification, or amidation.

Conclusion and Future Directions

This compound and its related saponins represent a promising class of natural products with a spectrum of biological activities. The anti-inflammatory properties, mediated through the NF-κB and MAPK pathways, are the most characterized to date. However, the neuroprotective and anticancer potential of this compound and its derivatives remains largely unexplored. Future research should focus on:

-

Isolation and Synthesis: Isolating larger quantities of this compound and synthesizing a library of derivatives to enable comprehensive biological evaluation.

-

Quantitative Biological Assays: Conducting rigorous in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound and its derivatives in anti-inflammatory, neuroprotective, and anticancer models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds in different disease contexts.

A deeper understanding of the structure-activity relationships and mechanisms of action of this compound and its derivatives will be instrumental in unlocking their full therapeutic potential and advancing them through the drug development pipeline.

References

Pharmacological Profile of Ciwujianoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside B is a triterpenoid saponin and a major constituent isolated from Acanthopanax senticosus (also known as Siberian ginseng). Traditionally, extracts from this plant have been used for their adaptogenic properties, including relieving fatigue and enhancing cognitive function. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, drawing on available preclinical data. Due to the limited research focused specifically on this compound, this guide also incorporates findings from closely related ciwujianosides, namely Ciwujianoside C3 and Ciwujianoside E, to infer potential mechanisms and therapeutic applications.

Pharmacodynamics

The direct molecular targets and a complete pharmacodynamic profile of this compound are not yet fully elucidated. However, preliminary studies and research on related compounds suggest potential activities in several key areas.

Anti-Inflammatory Activity

While direct evidence for this compound is emerging, a molecular docking study has indicated a strong binding affinity between this compound and Interleukin-1β (IL-1β), a key pro-inflammatory cytokine. This suggests a potential mechanism for anti-inflammatory effects through the modulation of inflammatory signaling pathways.

Further insights can be drawn from studies on the structurally similar Ciwujianoside C3 . In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Ciwujianoside C3 demonstrated significant anti-inflammatory effects.

Table 1: Anti-Inflammatory Effects of Ciwujianoside C3

| Parameter | Effect of Ciwujianoside C3 | Concentration |

| Nitric Oxide (NO) Production | Inhibition | Not specified |

| Prostaglandin E2 (PGE2) Production | Inhibition | Not specified |

| Interleukin-6 (IL-6) Production | Inhibition | Not specified |

| Tumor Necrosis Factor-α (TNF-α) Production | Inhibition | Not specified |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Downregulation | Not specified |

| Cyclooxygenase-2 (COX-2) Expression | Downregulation | Not specified |

The anti-inflammatory actions of Ciwujianoside C3 are mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-Cancer Activity

Research on Ciwujianoside E has revealed potent anti-proliferative and anti-invasive effects in Burkitt lymphoma cells. This activity is attributed to the inhibition of the interaction between α-enolase (ENO1) and plasminogen, leading to the suppression of the Phosphoinositide 3-kinase (PI3K)-Akt and Epithelial-Mesenchymal Transition (EMT) signaling pathways. While these findings are specific to Ciwujianoside E, they suggest that other ciwujianosides, including this compound, may possess analogous anti-tumor properties that warrant further investigation.

Neuroprotective and Cognitive-Enhancing Effects

This compound is reported to have the ability to relieve fatigue, enhance memory, and improve human cognition. The precise mechanisms underlying these effects are not yet defined. However, the general neuroprotective mechanisms of saponins and flavonoids often involve antioxidant, anti-inflammatory, and modulation of neurotransmitter systems.

Anti-Fatigue Effects

The anti-fatigue properties attributed to this compound are consistent with the known effects of other saponins. These compounds are thought to exert their effects by improving energy metabolism, reducing the accumulation of metabolic fatigue markers, and potentially through antioxidant actions.

Pharmacokinetics

A study in rats investigated the metabolism of this compound administered orally. The primary metabolic pathway identified was deglycosylation , a common metabolic fate for saponin glycosides. Further pharmacokinetic parameters such as absorption, distribution, and excretion of this compound have not been extensively reported.

Experimental Protocols

Anti-Inflammatory Activity Assessment (based on Ciwujianoside C3 study)

-

Cell Line: RAW 264.7 murine macrophages.

-

Inducer: Lipopolysaccharide (LPS).

-

Assays:

-

Nitric Oxide (NO) Production: Griess assay.

-

Pro-inflammatory Cytokine (PGE2, IL-6, TNF-α) Production: Enzyme-Linked Immunosorbent Assay (ELISA).

-

iNOS and COX-2 Protein Expression: Western Blotting.

-

iNOS and COX-2 mRNA Expression: Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

Signaling Pathway Analysis (NF-κB, MAPK): Western Blotting for phosphorylated and total protein levels.

-

Anti-Cancer Activity Assessment (based on Ciwujianoside E study)

-

Cell Lines: Burkitt lymphoma cell lines.

-

Assays:

-

Cell Proliferation: MTT assay or similar viability assays.

-

Cell Invasion: Transwell invasion assay.

-

Protein-Protein Interaction (ENO1-Plasminogen): Co-immunoprecipitation.

-

Signaling Pathway Analysis (PI3K-Akt, EMT): Western Blotting for key pathway proteins.

-

-

In Vivo Model: Xenograft mouse model of Burkitt lymphoma.

Signaling Pathways

Based on studies of related ciwujianosides, the following signaling pathways are implicated in their pharmacological effects and may be relevant to this compound.

Caption: Putative anti-inflammatory signaling pathway of Ciwujianoside C3.

Caption: Anti-tumor signaling pathway of Ciwujianoside E.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications in inflammation, cancer, and neurological conditions. However, the current body of research is limited, with much of the mechanistic understanding inferred from studies on related ciwujianosides. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Quantitative Pharmacological Studies: Determining key parameters such as IC50 and EC50 values for its various biological activities.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy Studies: Conducting comprehensive animal studies to validate the anti-fatigue, cognitive-enhancing, and other purported therapeutic effects.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound to inform dosing and formulation development.

This technical guide summarizes the current knowledge on the pharmacological profile of this compound and provides a roadmap for future investigations that will be critical for its potential development as a therapeutic agent.

In Silico Modeling of Ciwujianoside B Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside B, a major saponin isolated from Acanthopanax senticosus, has demonstrated significant therapeutic potential, including anti-inflammatory and neuroprotective activities. Understanding the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. In silico modeling offers a powerful and cost-effective approach to elucidate the protein binding profile of this compound, thereby predicting its potential molecular targets and guiding further experimental validation. This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico modeling of this compound protein binding, including target prediction, molecular docking, and molecular dynamics simulations. Detailed experimental protocols and data presentation formats are provided to assist researchers in this field.

Introduction

This compound is a triterpenoid saponin that has been the subject of growing interest due to its diverse pharmacological activities. Preliminary studies suggest that its therapeutic effects may be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. Identifying the specific protein targets of this compound is a critical step in unraveling its mechanism of action and for the rational design of novel therapeutics.

In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in drug discovery.[1] These computational techniques allow for the prediction and analysis of ligand-protein interactions at an atomic level, providing insights into binding affinities and the stability of the complex. This guide will walk through the essential steps for conducting in silico modeling of this compound protein binding.

Potential Protein Targets and Signaling Pathways

While direct experimental data on the protein targets of this compound is limited, studies on related compounds and its observed biological effects suggest potential areas of interaction. For instance, a molecular docking study has indicated a potential interaction between this compound and Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. Furthermore, related compounds like Ciwujianoside C3 have been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB and MAPK signaling pathways. Ciwujianoside E has been identified as an inhibitor of the ENO1-plasminogen interaction, thereby affecting the PI3K-AKT and EMT signaling pathways in cancer cells.[2] These findings suggest that proteins within these pathways are plausible targets for this compound.

Predicted Protein Targets of this compound

A comprehensive in silico approach to identifying potential protein targets for this compound would involve screening against various protein target databases. The following table represents a list of potential candidate proteins based on the known activities of related compounds.

| Target Protein | Protein Family | Rationale for Investigation | PDB ID (Example) |

| Interleukin-1β (IL-1β) | Cytokine | Previously suggested by molecular docking studies. | 2NVH |

| Toll-Like Receptor 4 (TLR4) | Receptor | Upstream regulator of the NF-κB pathway. | 4G8A |

| NF-κB p50/p65 | Transcription Factor | Key regulator of inflammation. | 1VKX |

| Phosphoinositide 3-kinase (PI3K) | Kinase | Central node in cell survival and proliferation pathways. | 4JPS |

| Akt (Protein Kinase B) | Kinase | Key downstream effector of PI3K. | 6HH1 |

| Alpha-Enolase (ENO1) | Enzyme | Target of the related Ciwujianoside E. | 4ZCW |

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound protein binding.

In Silico Modeling Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico modeling of this compound.

Ligand and Protein Preparation

4.1.1. Ligand Preparation (this compound)

-

Obtain 3D Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 14036542).[3]

-

Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94). This can be performed using software like Avogadro or PyMOL.

-

Charge Assignment: Assign appropriate partial charges to the atoms of this compound. Gasteiger charges are commonly used for this purpose.

-

Format Conversion: Convert the prepared ligand structure to the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

4.1.2. Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Assign Charges: Assign appropriate partial charges to the protein atoms.

-

Define Binding Site: Identify the binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.

-

Generate Grid Box: Define a grid box that encompasses the entire binding site for the docking calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

-

Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

-

Docking Parameters:

-

Exhaustiveness: Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher for AutoDock Vina).

-

Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to capture the most likely binding poses.

-

-

Execution: Run the docking simulation.

-

Analysis of Results:

-

Binding Affinity: The docking score provides an estimation of the binding affinity (e.g., in kcal/mol).

-

Binding Pose: Visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

-

System Setup:

-

Complex Preparation: Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Force Field: Select an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the saponin ligand. The GLYCAM force field can be suitable for the carbohydrate moieties of this compound.

-

Solvation: Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in NVT (constant volume) and NPT (constant pressure) ensembles, respectively.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) to allow for the system to reach equilibrium and for meaningful analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the complex.

-

Data Presentation

Quantitative data from in silico modeling should be summarized in clear and concise tables.

Table 1: Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| e.g., IL-1β | 2NVH | -8.5 | e.g., Gln15, Arg120 | e.g., Leu26, Val136 |

| ... | ... | ... | ... | ... |

Table 2: Molecular Dynamics Simulation Analysis of this compound-Protein Complexes

| Complex | Average RMSD (Protein, nm) | Average RMSD (Ligand, nm) | Key Hydrogen Bonds (Occupancy %) | MM-PBSA Binding Energy (kJ/mol) |

| e.g., this compound - IL-1β | 0.25 ± 0.05 | 0.15 ± 0.03 | e.g., Gln15-OH (85%) | -150.2 ± 10.5 |

| ... | ... | ... | ... | ... |

Signaling Pathway Visualization

Understanding the broader biological context of this compound's interactions is crucial. The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound based on evidence from related compounds.

NF-κB Signaling Pathway

Potential modulation of the NF-κB pathway.

PI3K-AKT Signaling Pathway

Potential modulation of the PI3K-AKT pathway.

Conclusion